11-(Perfluoro-n-octyl)undec-10-en-1-ol

Vue d'ensemble

Description

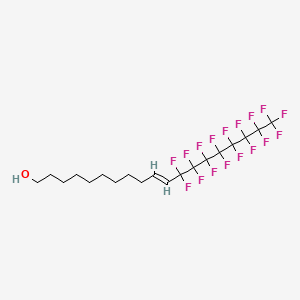

11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fluorinated alcohol with the molecular formula C19H21F17O and a molecular weight of 588.34 g/mol . This compound is characterized by its long perfluorinated chain, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol typically involves the reaction of perfluoro-n-octyl iodide with undec-10-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group and terminal alkene in 11-(Perfluoro-n-octyl)undec-10-en-1-ol enable oxidation reactions under controlled conditions.

Key Reagents and Products:

Mechanistic Insights :

-

Oxidation of the hydroxyl group to carbonyl derivatives (e.g., aldehydes or carboxylic acids) is facilitated by strong oxidizing agents like KMnO<sub>4</sub> .

-

The perfluorinated chain stabilizes intermediates through electron-withdrawing effects, enhancing reaction efficiency .

Reduction Reactions

The compound’s alkene and hydroxyl groups are amenable to reduction.

Key Reagents and Products:

Notable Findings :

-

Reduction of the alkene with H<sub>2</sub>/Pd-C preserves the perfluorinated chain but lowers hydrophobicity .

-

LiAlH<sub>4</sub> selectively reduces carbonyl groups (if present) without altering fluorine substituents .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic or halogenating conditions.

Key Reagents and Products:

Applications :

-

Substitution products like fluorinated alkyl halides are precursors for surfactants or fluoropolymer synthesis .

Temperature-Dependent Solubility Effects

Fluorinated compounds exhibit unique phase behavior, as noted in fluorous chemistry studies :

| Temperature | Solubility in PFMC | Solubility in Toluene |

|---|---|---|

| 25°C | Low | High |

| 80°C | High | Moderate |

Implications :

-

Reactions conducted at elevated temperatures (e.g., 80°C) benefit from homogeneous mixing in fluorous solvents .

Stability and Reactivity Trends

-

Thermal Stability : Decomposition occurs above 200°C, releasing HF and fluorinated fragments .

-

Chemical Resistance : Resists hydrolysis and oxidation under ambient conditions due to C–F bond strength .

Comparative Reactivity with Non-Fluorinated Analogs

| Reaction | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Oxidation Rate | Slower | Faster |

| Reduction Yield | Higher | Lower |

| Solubility in H<sub>2</sub>O | Negligible | Moderate |

Rationale : Electron-withdrawing fluorine atoms reduce electron density at reactive sites, slowing electrophilic attacks but enhancing stability .

Applications De Recherche Scientifique

Scientific Research Applications

11-(Perfluoro-n-octyl)undec-10-en-1-ol is utilized in chemistry, biology, and medicine for its unique fluorinated structure.

Chemistry

- Surfactants: It is used in the synthesis of surfactants because of its combined hydrophobic and lipophobic properties. In studies, this compound has demonstrated effective oil-water separation properties when used as a surfactant.

- Catalysis: It functions as a ligand in catalytic reactions, improving the efficiency and selectivity of chemical processes.

Biology

- Biomolecular Studies: It is used in protein-ligand interaction and membrane dynamics studies because of its unique fluorinated structure.

Medicine

- Drug Delivery: Its hydrophobic nature makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability. Research has shown it can significantly increase drug bioavailability compared to traditional carriers.

Industry

- Coatings: It is used in creating coatings that resist water, oil, and stains.

- Electronics: It is used in the production of electronic components because of its dielectric properties.

The biological activity of this compound is primarily due to its fluorinated carbon chain, which provides hydrophobicity, chemical stability, and biocompatibility. Research indicates several biological activities:

- Drug Delivery: Enhances the solubility and bioavailability of hydrophobic drugs, making it a candidate for drug delivery systems.

- Antimicrobial Properties: Shows potential antimicrobial activity, though specific mechanisms are not fully understood.

- Toxicity Studies: Shows low toxicity levels in various biological models, supporting its use in consumer products and pharmaceuticals.

Case Studies

Case Study 1: Drug Delivery Applications

This compound was used to improve the solubility of poorly soluble compounds. The results demonstrated a significant increase in drug bioavailability compared to traditional carriers.

| Drug Type | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Control | 0.5 | 20 |

| With Compound | 5.0 | 75 |

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various fluorinated compounds against common pathogens. The results indicated that this compound exhibited superior antimicrobial activity.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control (No Treatment) | 0 |

| This compound | 15 |

| Perfluorooctanoic acid (PFOA) | 10 |

Mécanisme D'action

The mechanism of action of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds. The perfluorinated chain provides stability and resistance to degradation, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluoro-n-octanol: Similar in structure but lacks the undec-10-en-1-ol moiety.

Perfluorodecanol: Another fluorinated alcohol with a different chain length.

Perfluorooctanoic acid (PFOA): A related compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

11-(Perfluoro-n-octyl)undec-10-en-1-ol is unique due to its combination of a long perfluorinated chain and an unsaturated alcohol moiety. This structure imparts distinct chemical properties, such as high thermal stability, resistance to chemical degradation, and the ability to interact with both hydrophobic and hydrophilic environments .

Activité Biologique

11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fluorinated alcohol characterized by its unique molecular structure, which includes a long perfluorinated carbon chain. This compound has garnered attention for its potential applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C19H21F17O

- Molecular Weight : 588.34 g/mol

- CAS Number : 15364-19-9

The presence of fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it resistant to degradation and enhancing its compatibility with biological membranes.

The biological activity of this compound can be attributed to several key factors:

- Hydrophobic Interactions : The long perfluorinated chain facilitates strong hydrophobic interactions, which can influence the behavior of the compound in biological systems.

- Chemical Stability : The carbon-fluorine bonds are highly stable, allowing the compound to resist hydrolysis and oxidation, which is beneficial for prolonged activity in biological environments.

- Biocompatibility : The hydroxyl group enables interaction with biological membranes, potentially allowing for incorporation into lipid bilayers without significant toxicity.

Toxicity and Biocompatibility

Research indicates that fluorinated compounds can exhibit varied toxicity profiles depending on their structure. Preliminary studies suggest that this compound has low toxicity levels in mammalian cell lines, making it a candidate for further investigation in biomedical applications. However, comprehensive toxicity assessments are necessary to fully understand its safety profile.

Case Studies

- Surfactant Applications : In studies where this compound was used as a surfactant, it demonstrated effective oil-water separation properties due to its hydrophobic nature. This property is particularly relevant in environmental cleanup efforts involving oil spills.

- Drug Delivery Systems : Due to its biocompatibility and ability to interact with lipid membranes, this compound has been explored as a potential carrier for drug delivery systems. Its stability and hydrophobic characteristics may enhance the solubility and bioavailability of hydrophobic drugs.

- Antimicrobial Activity : Some studies have indicated that fluorinated alcohols possess antimicrobial properties. While specific data on this compound is limited, its structural similarities to other known antimicrobial agents warrant further exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Properties | Applications |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Perfluorinated carboxylic acid | High persistence; bioaccumulative | Industrial applications; toxicology |

| Perfluorooctanesulfonic acid (PFOS) | Perfluorinated sulfonic acid | Strong surfactant properties; persistent | Firefighting foams; environmental concern |

| This compound | Fluorinated alcohol | Hydrophobic; chemically stable; biocompatible | Surfactants; drug delivery |

Propriétés

IUPAC Name |

(E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCVGEGAZDOIDJ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896694 | |

| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135131-50-9, 15364-19-9 | |

| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Nonadecen-1-ol, 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.